molecular formula C6H16N2O B14748829 1-((2-Aminoethyl)amino)butan-2-ol

1-((2-Aminoethyl)amino)butan-2-ol

Cat. No.: B14748829
M. Wt: 132.20 g/mol
InChI Key: FSRIVDLBMYWIAO-UHFFFAOYSA-N
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Description

1-(2-aminoethylamino)butan-2-ol is an organic compound with the molecular formula C6H16N2O It is a derivative of butanol and contains both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-aminoethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 1-(2-aminoethylamino)butan-2-ol often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize production.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Simpler amines or alcohols.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

1-(2-aminoethylamino)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-aminoethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-aminoethanol: Similar in structure but lacks the butanol moiety.

    Butan-2-ol: Similar in structure but lacks the aminoethylamino group.

    Ethylenediamine: Contains the aminoethylamino group but lacks the butanol moiety.

Uniqueness

1-(2-aminoethylamino)butan-2-ol is unique due to the presence of both amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

1-(2-aminoethylamino)butan-2-ol

InChI

InChI=1S/C6H16N2O/c1-2-6(9)5-8-4-3-7/h6,8-9H,2-5,7H2,1H3

InChI Key

FSRIVDLBMYWIAO-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCCN)O

Origin of Product

United States

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